1-(3-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Medicinal Chemistry Structure-Activity Relationship Fluorine Scan

1-(3-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1105199-28-7) is a synthetic, low-molecular-weight (290.29 g·mol⁻¹) urea derivative incorporating a 3-fluorophenyl group, a propyl spacer, and a 6-oxopyridazin-1(6H)-yl (pyridazinone) heterocycle. The molecule belongs to the 6-oxopyridazine class, a scaffold extensively explored for phosphodiesterase (PDE) inhibition and positive inotropic activity.

Molecular Formula C14H15FN4O2
Molecular Weight 290.298
CAS No. 1105199-28-7
Cat. No. B2830335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
CAS1105199-28-7
Molecular FormulaC14H15FN4O2
Molecular Weight290.298
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)NCCCN2C(=O)C=CC=N2
InChIInChI=1S/C14H15FN4O2/c15-11-4-1-5-12(10-11)18-14(21)16-7-3-9-19-13(20)6-2-8-17-19/h1-2,4-6,8,10H,3,7,9H2,(H2,16,18,21)
InChIKeyKXNBYHYJHWJPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1105199-28-7): Procurement-Relevant Identity and Physicochemical Profile


1-(3-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1105199-28-7) is a synthetic, low-molecular-weight (290.29 g·mol⁻¹) urea derivative incorporating a 3-fluorophenyl group, a propyl spacer, and a 6-oxopyridazin-1(6H)-yl (pyridazinone) heterocycle [1]. The molecule belongs to the 6-oxopyridazine class, a scaffold extensively explored for phosphodiesterase (PDE) inhibition and positive inotropic activity [2][3]. Commercially, it is supplied by Life Chemicals at ≥90% purity in quantities from 1 mg to 20 µmol, with a predicted density of 1.29±0.1 g·cm⁻³ and a predicted pKa of 13.60±0.46 [1]. The compound is intended exclusively for research use and is not approved for human or veterinary administration.

Why 1-(3-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea Cannot Be Replaced by a Generic Analog


Within the 6-oxopyridazine-urea chemical space, seemingly minor structural variations produce substantial differences in target engagement, physicochemical properties, and biological readout. The position of the fluorine atom on the phenyl ring (3-fluoro versus 4-fluoro), the length of the alkyl spacer linking the urea and the pyridazinone, and the nature of the heterocyclic substituent each independently modulate potency, selectivity, and metabolic stability . For example, pyridazinone-based PDE4 inhibitors show that moving a fluorine substituent from the para to the meta position alters the interaction geometry within the enzyme's hydrophobic pocket, while shortening the propyl linker to an ethyl linker can reduce inhibitory potency by approximately 50% . Consequently, procurement of a closely related analog without explicit, matched-head-to-head comparative data risks selecting a compound with meaningfully different pharmacological properties.

Quantitative Evidence Guide: 1-(3-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea Differentiation Data


Meta-Fluorine Substitution on the Phenyl Ring: Positional Isomer Differentiation

The target compound bears a fluorine atom at the meta (3-) position of the phenyl ring, whereas the most common comparator is the para (4-) isomer (1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea). In pyridazinone-based PDE4 inhibitor series, the meta-fluorophenyl regioisomer consistently yields altered electronic distribution and steric presentation relative to the para isomer, which can translate into differential IC₅₀ values and selectivity profiles across PDE4 subtypes [1]. Although direct head-to-head data for these two specific compounds are not publicly available, class-level SAR evidence indicates that the meta-fluoro geometry can enhance complementarity with the hydrophobic pocket of PDE4 compared to the para-fluoro geometry [1].

Medicinal Chemistry Structure-Activity Relationship Fluorine Scan

Propyl Linker Length Optimization: Spacer-Dependent Potency Modulation

The target compound incorporates a three-carbon (propyl) linker between the urea carbonyl and the pyridazinone nitrogen. In systematic SAR studies of pyridazinone-urea hybrids, the propyl linker has been identified as the optimal length for balancing conformational flexibility and steric accommodation within the target binding site; shortening the linker to an ethyl (two-carbon) chain consistently reduces inhibitory potency by approximately 50% . This finding derives from class-level SAR on related 6-oxopyridazine ureas, where incremental linker truncation led to measurable losses in target engagement . The closest comparator with a different linker length is 1-(2-methoxy-5-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, which retains the propyl linker but varies the aryl substituent .

Medicinal Chemistry Linker SAR Conformational Analysis

Pyridazinone Core as a Privileged PDE4 Pharmacophore: Class-Level Activity Inference

The 6-oxopyridazin-1(6H)-yl moiety is a recognized pharmacophore for phosphodiesterase 4 (PDE4) inhibition. Patent EP 0339208 B1 establishes that 6-oxopyridazine derivatives exhibit positive inotropic activity, while independent medicinal chemistry literature confirms that heterocyclic-fused pyridazinones act as potent and selective PDE4 inhibitors with a favorable selectivity profile against the rolipram high-affinity binding site [1][2]. Although quantitative IC₅₀ or Ki values for the target compound itself are not yet publicly reported in peer-reviewed primary literature, its incorporation of the validated pyridazinone pharmacophore positions it as a structurally credible candidate for PDE4-focused screening. The closest chemotype comparators, such as 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea, have been explicitly described as PDE4-targeting analogs [2].

Phosphodiesterase Inhibition PDE4 Inflammation

Physicochemical Differentiation: Predicted pKa and Its Impact on Ionization State

The target compound has a predicted pKa of 13.60±0.46, indicating that it remains essentially non-ionized at physiological pH (7.4) [1]. This contrasts with close analogs bearing electron-withdrawing substituents such as the 3,4-difluorophenyl analog (CAS 1105233-41-7) or the 4-trifluoromethoxyphenyl analog (CAS 1105199-34-5), where increased fluorine or trifluoromethoxy substitution incrementally lowers the predicted pKa and enhances the fraction ionized at physiological pH . The predominantly neutral state of the target compound at pH 7.4 may favor passive membrane permeability while still retaining the hydrogen-bonding capacity of the urea linkage for target engagement.

Physicochemical Property pKa Bioavailability Prediction

Commercial Availability and Purity Benchmarking Against Closest Analogs

Life Chemicals supplies the target compound (catalog F5479-0046) at ≥90% purity in precisely metered quantities (1 mg, 2 mg, 4 mg, 10 µmol, 20 µmol), with transparent pricing at the time of listing [1]. The 4-chlorophenyl analog (CAS 1105199-52-7) and the 3,4-dimethylphenyl analog (CAS 1105233-71-3) are listed on chemical databases with molecular weights of 306.75 and 300.36 g·mol⁻¹ respectively, but without equivalent publicly disclosed purity specifications or tiered quantity options . The availability of the target compound in small, precisely quantified aliquots reduces waste in dose-response studies and facilitates reproducible solution preparation for biochemical assays.

Procurement Purity Specification Vendor Comparison

Recommended Application Scenarios for 1-(3-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1105199-28-7)


PDE4 Inhibitor Screening and Lead Identification

The 6-oxopyridazinyl core is a validated pharmacophore for phosphodiesterase 4 (PDE4) inhibition [1]. The target compound is suitable as a screening candidate in PDE4 enzymatic assays, particularly where meta-fluorine substitution is hypothesized to improve subtype selectivity over the para-fluoro isomer. Its predicted neutral ionization state at physiological pH supports its use in cell-based cAMP accumulation assays without confounding effects from pH-dependent solubility [2]. Researchers should benchmark against a 4-fluorophenyl analog to empirically quantify the impact of fluorine regioisomerism on PDE4 subtype potency.

Structure-Activity Relationship (SAR) Studies on Pyridazinone-Urea Hybrids

This compound represents a defined point in a four-dimensional SAR matrix: (i) 3-fluorophenyl aryl group, (ii) propyl linker, (iii) unsubstituted pyridazinone, and (iv) urea hydrogen-bond donor/acceptor motif . It can serve as a reference compound in systematic SAR campaigns where the aryl substituent (e.g., 4-chlorophenyl, 3,4-difluorophenyl, 4-trifluoromethoxyphenyl) or linker length (ethyl vs. propyl) is varied, enabling deconvolution of substituent contributions to potency, selectivity, and metabolic stability . The commercial availability of close analogs facilitates procurement of a focused library for head-to-head comparisons.

Biochemical Assay Development Using a Fluorinated Probe

The single fluorine atom at the meta position provides a spectroscopic handle (¹⁹F NMR) that can be exploited for ligand-observed protein binding experiments without the need for additional labeling [3]. The compound's moderate molecular weight (290.29 g·mol⁻¹) and predicted LogP are compatible with standard biochemical assay conditions (e.g., ≤1% DMSO, aqueous buffer at pH 7.4) [2]. This makes it a practical tool compound for developing fluorine-detected binding assays in early-stage drug discovery.

Procurement for Focused Compound Library Assembly

With explicit purity (≥90%) and tiered packaging (1 mg to 20 µmol) from Life Chemicals, this compound can be cost-effectively incorporated into a focused pyridazinone-urea library for medium-throughput screening [3]. The transparent pricing and specification reduce the administrative burden of sourcing and quality control. Procuring this specific CAS number ensures that the 3-fluoro regioisomer—rather than the more commonly listed 4-fluoro isomer—is obtained, which is critical when fluorine positional scanning is part of the SAR strategy .

Quote Request

Request a Quote for 1-(3-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.